ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate

Description

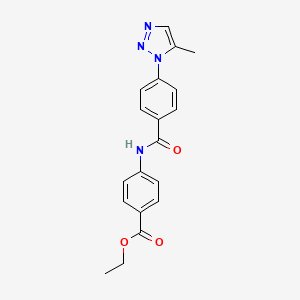

Ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate is a synthetic small molecule featuring a 1,2,3-triazole ring substituted with a methyl group at the 5-position, linked via a benzamido bridge to an ethyl benzoate moiety. The compound’s structure combines aromatic and heterocyclic components, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 4-[[4-(5-methyltriazol-1-yl)benzoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-3-26-19(25)15-4-8-16(9-5-15)21-18(24)14-6-10-17(11-7-14)23-13(2)12-20-22-23/h4-12H,3H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMDWFUSBDPCQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the following steps:

Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from 4-aminobenzoic acid, which is converted to 4-azidobenzoic acid. The alkyne precursor is synthesized from 5-methyl-1H-1,2,3-triazole.

Cycloaddition Reaction: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst to form the triazole ring.

Esterification: The resulting product is then esterified with ethanol to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Reduced forms of the ester or amide groups.

Substitution: Substituted derivatives with new functional groups replacing the ester or amide groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate has been investigated for its potential as a therapeutic agent. Triazole derivatives are often associated with various pharmacological properties:

- Antimicrobial Activity : Studies have shown that compounds with triazole moieties exhibit significant antimicrobial properties against a range of pathogens. This makes them candidates for developing new antibiotics or antifungal agents .

- Anticancer Properties : Research indicates that triazole-based compounds can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. This compound may possess similar properties due to its structural characteristics .

Agricultural Science

The compound's unique properties may also lend themselves to applications in agriculture:

- Pesticidal Activity : Compounds containing triazole rings have been explored for their ability to act as fungicides or insecticides. This compound could be evaluated for its efficacy in pest control or disease management in crops .

Materials Science

This compound may also find applications in the development of new materials:

- Corrosion Inhibitors : Research has indicated that triazole derivatives can be effective in preventing corrosion in metals. This application is particularly relevant in industries where metal components are exposed to harsh environments .

Case Studies and Research Findings

Several studies have highlighted the potential applications of triazole derivatives similar to this compound:

Mechanism of Action

The mechanism of action of ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to therapeutic effects such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Structural Analogs with Varied Heterocycles

Ethyl benzoate derivatives with different heterocyclic substituents exhibit distinct electronic and steric properties. For example:

- Pyridazine/isoxazole derivatives (e.g., I-6230, I-6232, I-6273, I-6373, I-6473 from ): These compounds replace the triazole with pyridazine or isoxazole rings. Methyl substitution (e.g., I-6232) increases lipophilicity, analogous to the 5-methyl group in the target compound’s triazole .

Substituent Effects on Physicochemical Properties

- Methyl vs. Hydroxymethyl groups: Ethyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoate () replaces the 5-methyl group with a hydroxymethyl substituent.

- tert-Butyl esters ():

Analogs like S19 and S21 use tert-butyl esters instead of ethyl esters, which may enhance metabolic stability by resisting esterase hydrolysis. However, this increases molecular weight and could reduce bioavailability .

Crystallographic Insights

Crystal structures of related compounds (e.g., ) refined using SHELXL reveal key trends:

- Triazole ring geometry : Bond lengths in 1,2,3-triazoles (~1.34 Å for N–N) differ from 1,2,4-triazoles (~1.31 Å), influencing π-stacking interactions.

- Amide linkage conformation : The benzamido bridge in the target compound likely adopts a planar conformation, similar to S19 and S21, optimizing hydrogen-bonding with targets .

Biological Activity

Ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the coupling of 5-methyl-1H-1,2,3-triazole with appropriate benzamides and subsequent esterification. The compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various strains of bacteria and fungi. For instance:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Active | 32 µg/mL |

| Escherichia coli | Moderate | 64 µg/mL |

| Candida albicans | Active | 16 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of cell cycle proteins.

| Cell Line | IC50 | Mechanism |

|---|---|---|

| MCF-7 | 25 µM | Caspase activation |

| HeLa | 30 µM | Cell cycle arrest at G2/M phase |

The biological activity of this compound can be attributed to several mechanisms:

Covalent Binding: The triazole ring is known for its ability to form covalent bonds with biological targets, which may enhance the efficacy of the compound against microbial and cancer cells.

Inhibition of Enzymes: Preliminary studies suggest that the compound may inhibit key enzymes involved in DNA replication and repair, which is critical for cancer cell proliferation.

Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, leading to cell death through apoptosis.

Case Studies

Several case studies highlight the promising applications of this compound:

- Study on Antimicrobial Efficacy: A study conducted by researchers evaluated the compound's effectiveness against multidrug-resistant bacterial strains. The results demonstrated significant inhibition compared to standard antibiotics.

- Anticancer Research: In a collaborative study with multiple institutions, this compound was tested in animal models for its anticancer properties. The findings indicated a reduction in tumor size and improved survival rates in treated groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves coupling benzamide derivatives with triazole-containing precursors. For example, refluxing with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) is a common approach . Solvent choice (e.g., dichloromethane or toluene) and temperature control (reflux vs. room temperature) significantly impact reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is critical to achieving >95% purity .

Q. How can structural characterization of this compound be performed to confirm its identity and assess purity?

- Methodology : Use a combination of techniques:

- NMR spectroscopy : Analyze - and -NMR spectra to verify benzamide and triazole moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and ester carbonyls (δ ~165 ppm) .

- Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .

- Elemental analysis : Compare experimental vs. theoretical C/H/N/O values to validate purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Classified under acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, lab coat, goggles), work in a fume hood, and adhere to GHS labeling requirements. Emergency procedures include rinsing exposed skin with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-methyltriazole group influence the compound’s biological activity?

- Methodology : Conduct comparative studies with analogs lacking the methyl group. Use molecular docking to assess binding affinity to target proteins (e.g., enzymes like kinases) and correlate with in vitro bioactivity data (e.g., IC values). The methyl group may enhance lipophilicity and stabilize π-π stacking interactions in enzyme active sites .

Q. What experimental strategies resolve contradictions in reported bioactivity data across different studies?

- Methodology : Replicate assays under standardized conditions (e.g., enzyme inhibition using identical ATP concentrations or cell lines). For example, discrepancies in anticancer activity may arise from variations in cell culture media or assay endpoints (e.g., MTT vs. apoptosis markers). Cross-validate results with orthogonal techniques like SPR (surface plasmon resonance) for binding kinetics .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- Modify the benzoate ester to a carboxylic acid prodrug to enhance solubility.

- Introduce electron-withdrawing groups (e.g., -NO) at the benzamido position to tune metabolic stability.

- Use in silico ADMET prediction tools (e.g., SwissADME) to prioritize candidates with favorable logP and CYP450 inhibition profiles .

Q. What mechanistic insights explain the compound’s dual activity as both an enzyme inhibitor and a receptor antagonist?

- Methodology : Perform competitive binding assays with radiolabeled ligands (e.g., -ATP for kinases) to distinguish between competitive and allosteric inhibition. Pair with X-ray crystallography to resolve co-crystal structures of the compound bound to its targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.